![molecular formula C10H12N5Na2O7P B12823183 Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a chemical compound with the molecular formula C10H14N5Na2O12P3. It is a disodium salt of a nucleotide, which is a building block of nucleic acids such as DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves the phosphorylation of 2′-deoxyadenosine. The process includes the following steps:
Phosphorylation: 2′-deoxyadenosine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form 2′-deoxyadenosine 5′-monophosphate.
Conversion to Triphosphate: The monophosphate is then converted to the triphosphate form using pyrophosphate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate and diphosphate forms.
Oxidation: It can undergo oxidation reactions, particularly at the purine ring.
Substitution: The phosphate groups can be substituted with other nucleotides or chemical groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as nucleophiles (e.g., amines) are used under mild conditions.
Major Products
The major products formed from these reactions include 2′-deoxyadenosine monophosphate, 2′-deoxyadenosine diphosphate, and various oxidized derivatives of the purine ring .
Applications De Recherche Scientifique
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Plays a crucial role in DNA replication and repair studies.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool in molecular biology.
Industry: Utilized in the production of nucleic acid-based products and as a component in biochemical assays.
Mécanisme D'action
The compound exerts its effects primarily through its role as a nucleotide. It participates in the formation of DNA and RNA by serving as a substrate for DNA polymerases and RNA polymerases. The molecular targets include enzymes involved in nucleic acid synthesis and repair pathways. The phosphate groups facilitate the formation of phosphodiester bonds, which are essential for the integrity and function of nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Triphosphate (ATP): Similar in structure but contains ribose instead of deoxyribose.
Guanosine Triphosphate (GTP): Contains guanine instead of adenine.
Cytidine Triphosphate (CTP): Contains cytosine instead of adenine.
Uniqueness
Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is unique due to its specific role in DNA synthesis and repair. Unlike ATP, which is primarily involved in energy transfer, this compound is directly incorporated into DNA, making it essential for genetic fidelity and cellular function .
Propriétés
Formule moléculaire |
C10H12N5Na2O7P |
|---|---|
Poids moléculaire |
391.19 g/mol |
Nom IUPAC |
disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
Clé InChI |
ANSFNURBJWQHAI-UHFFFAOYSA-L |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



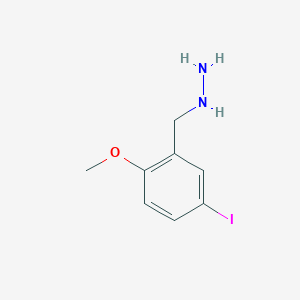
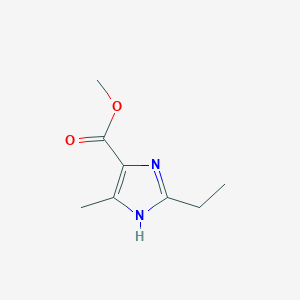
![5-(5-(tert-butoxycarbonyl)-5H-pyrido[4,3-b]indol-7-yl)-N,N,N-trimethylpyridin-2-aminium 4-methylbenzenesulfonate](/img/structure/B12823121.png)

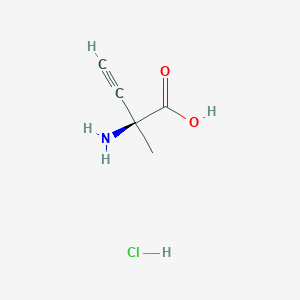
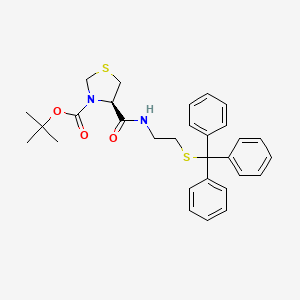

![Ethyl 2-amino-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12823146.png)
![6-(Aminomethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12823150.png)
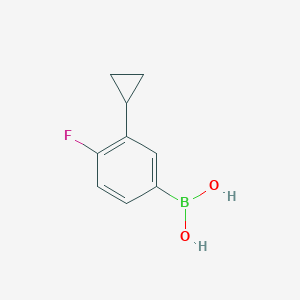

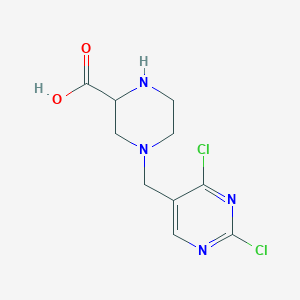
![2,7-Dichloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B12823176.png)
